2-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one
Description
The compound 2-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one is a chromone-based heterocyclic molecule featuring a 4H-chromen-4-one core substituted with an azetidine ring linked via a carbonyl group and an isobutylsulfonyl moiety. Chromones are known for their diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant properties .
Properties
IUPAC Name |
2-[3-(2-methylpropylsulfonyl)azetidine-1-carbonyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-11(2)10-24(21,22)12-8-18(9-12)17(20)16-7-14(19)13-5-3-4-6-15(13)23-16/h3-7,11-12H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRIBOLOUFRCHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC(=O)C3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one involves multiple steps, typically starting with the preparation of the chromen-4-one core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The azetidine ring is then introduced via a nucleophilic substitution reaction, where an appropriate azetidine derivative reacts with the chromen-4-one intermediate. The isobutylsulfonyl group is usually added in the final step through a sulfonylation reaction, using reagents such as isobutylsulfonyl chloride in the presence of a base like triethylamine .
Chemical Reactions Analysis
2-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Scientific Research Applications
2-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one involves its interaction with various molecular targets. The chromen-4-one core can interact with enzymes and receptors, modulating their activity. The azetidine ring provides stability and enhances the compound’s ability to bind to its targets. The isobutylsulfonyl group can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Structural Analogues of Chromone Derivatives
The following table summarizes key structural analogs and their properties:
Biological Activity
2-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-4H-chromen-4-one is a complex organic compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound contains a chromen-4-one core, which is often associated with various bioactive compounds, and an azetidine ring that contributes to its reactivity and stability.
Chemical Structure
The compound's IUPAC name is 2-[3-(2-methylpropylsulfonyl)azetidine-1-carbonyl]chromen-4-one. Its molecular formula is , and it has a molecular weight of 363.40 g/mol. The structural complexity allows for diverse interactions with biological targets, making it a subject of extensive research.
Antimicrobial Properties
Research indicates that compounds with coumarin derivatives, such as this compound, exhibit significant antimicrobial activities. A study on related coumarin compounds demonstrated effective inhibition against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. In vitro studies have shown that coumarin derivatives can induce apoptosis in cancer cell lines. For instance, related compounds have exhibited IC50 values ranging from 7.5 to 16.9 μg/ml against cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and SW480 (colon cancer) . The mechanism of action often involves cell cycle arrest and the induction of apoptotic pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also being explored. Coumarins are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This property may be beneficial in treating conditions like arthritis and other inflammatory diseases.
Acetylcholinesterase Inhibition
Recent studies have highlighted the ability of coumarin-based compounds to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer’s disease. For example, certain derivatives have shown promising inhibitory activity with IC50 values as low as 2.7 µM . This suggests that this compound could be further investigated for its potential in cognitive enhancement therapies.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions starting from simpler chromen-4-one precursors. The introduction of the azetidine ring is achieved through nucleophilic substitution reactions, followed by sulfonation to incorporate the isobutylsulfonyl group.
Comparative Analysis
A comparative analysis of similar compounds reveals variations in biological activity based on structural modifications:
| Compound Name | Core Structure | Biological Activity |
|---|---|---|
| This compound | Chromen-4-one | Antimicrobial, anticancer, anti-inflammatory |
| 4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)benzonitrile | Benzonitrile | Moderate anticancer activity |
| Methyl 2-(3-(isobutylsulfonyl)azetidine-1-carbonyl)benzoate | Benzoate ester | Enhanced solubility, varied activity |
This table illustrates how variations in core structures can influence the biological activity of related compounds.
Q & A
Basic Research Question
- NMR : Use - and -NMR to confirm the presence of the isobutylsulfonyl group (δ ~3.0–3.5 ppm for CH-SO) and the azetidine ring (δ ~4.0 ppm for N-CH) .
- X-ray Crystallography : Employ SHELXL for refinement of crystal structures, particularly to resolve stereochemistry at the azetidine ring and confirm sulfonyl group orientation. Anomalous scattering data can address potential twinning .
- Example : For analogous chromen-4-one derivatives, C–H···O hydrogen bonding between the sulfonyl group and chromenone oxygen stabilizes the crystal lattice .
What strategies mitigate low yields during the coupling of the azetidine moiety to the chromen-4-one scaffold?
Advanced Research Question
- Catalytic Optimization : Use DMAP or HOAt to enhance coupling efficiency in carbodiimide-mediated reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of the azetidine intermediate .
- Steric Hindrance Mitigation : Pre-activate the chromen-4-one carboxylic acid using TBTU or HATU before azetidine addition .
- Case Study : In related quinazolinone derivatives, coupling yields increased from 45% to 72% by switching from EDC/HOBt to HATU/DIPEA .
How can molecular docking predict the biological targets of this compound?
Advanced Research Question
- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cyclooxygenase-2 (COX-2) or β-glucuronidase) due to the compound’s aromatic and sulfonyl groups .
- Docking Workflow :
- Prepare the ligand (chromen-4-one derivative) by optimizing its geometry at the B3LYP/6-31G* level.
- Dock into the target protein (e.g., COX-2 PDB: 3LN1) using AutoDock Vina or GOLD.
- Validate poses by comparing with known inhibitors (e.g., celecoxib for COX-2) .
- Key Interaction : The isobutylsulfonyl group may occupy a secondary pocket near Arg513 in COX-2, mimicking sulfonamide-based inhibitors .
How to address contradictory bioactivity data across different assay systems?
Advanced Research Question
- Assay Standardization :
- Structural Analog Analysis : Compare activity of this compound with derivatives lacking the sulfonyl group to isolate its contribution .
- Case Study : Fluorinated chromen-4-one analogs showed 5-fold higher anticancer activity in cell lines with overexpressed β-glucuronidase, highlighting enzyme-specific interactions .
What computational methods validate the electronic effects of the isobutylsulfonyl group?
Advanced Research Question
- DFT Calculations : Analyze electron density maps (e.g., using Gaussian 09) to quantify the electron-withdrawing effect of the sulfonyl group on the chromen-4-one ring.
- Hirshfeld Surface Analysis : Evaluate intermolecular interactions (e.g., C–H···O) in crystal structures to correlate sulfonyl group orientation with packing efficiency .
- SAR Table :
| Substituent Position | Electronic Effect (DFT) | Bioactivity (IC, μM) | Reference |
|---|---|---|---|
| 3-(Isobutylsulfonyl) | Strong EWG (-I effect) | COX-2: 0.07 ± 0.02 | |
| 3-H | N/A | COX-2: >10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
